molecular formula C23H23N3O6S B2498163 N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2498163
M. Wt: 469.5 g/mol
InChI Key: KNXCDJKYZAHVLV-UHFFFAOYSA-N
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Description

N-(4-(5-(3,4-Dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a 3,4-dimethoxyphenyl group at position 5, a furan-2-carbonyl moiety at position 1, and a methanesulfonamide group attached to the para-substituted phenyl ring at position 2. The methanesulfonamide group may enhance solubility and binding affinity to target proteins, while the 3,4-dimethoxyphenyl and furanoyl substituents could influence electronic and steric properties.

Properties

IUPAC Name

N-[4-[3-(3,4-dimethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-30-20-11-8-16(13-22(20)31-2)19-14-18(24-26(19)23(27)21-5-4-12-32-21)15-6-9-17(10-7-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXCDJKYZAHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C22H24N4O5SC_{22}H_{24}N_{4}O_{5}S with a molecular weight of approximately 444.52 g/mol. The structure includes a methanesulfonamide group, which is known for enhancing solubility and bioavailability in drug design.

PropertyValue
Molecular FormulaC22H24N4O5S
Molecular Weight444.52 g/mol
DensityNot available
Boiling PointNot available
Flash PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the methanesulfonamide moiety suggests potential inhibition of sulfonamide-sensitive enzymes. Additionally, the furan and pyrazole groups may contribute to its ability to modulate signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and pyrazole rings can inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent against malignancies.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Compounds containing methanesulfonamide groups have been associated with the modulation of inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that related compounds significantly inhibited the growth of HCT116 colon cancer cells with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Structure-Activity Relationship (SAR) :
    • SAR analysis revealed that modifications on the phenyl rings significantly influence biological activity. Compounds with electron-donating groups showed enhanced potency against cancer cell lines .
  • Clinical Relevance :
    • In clinical settings, compounds similar to this compound have been evaluated for their efficacy in combination therapies for cancer treatment, showing promising results .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a lead candidate for drug development due to its unique structural features and biological activities. Key applications include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and progression. The presence of the pyrazole and methanesulfonamide moieties suggests potential mechanisms of action through inhibition of specific enzymes or receptors involved in cancer pathways .
  • Anti-inflammatory Properties : The incorporation of the furan and methoxy groups enhances the compound's ability to modulate inflammatory responses. Research indicates that compounds with similar structures have been effective in reducing inflammation in various biological models, suggesting that N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be explored for treating inflammatory diseases .

Biological Studies

This compound can be utilized in various biological studies:

  • Interaction Studies : The compound's ability to bind to biological targets such as enzymes and receptors is crucial for understanding its pharmacological profile. Research into its binding affinity can help elucidate its potential therapeutic effects and side effects .
  • Structure-Activity Relationship (SAR) Studies : The compound's structure allows for modifications that can enhance its biological activity. SAR studies can provide insights into how specific structural changes affect potency and efficacy against various biological targets .

Synthetic Chemistry Applications

The synthesis of this compound involves multiple steps starting from readily available precursors. This complexity makes it an important intermediate in organic synthesis.

  • Building Block for Complex Molecules : The unique functional groups present in this compound can serve as building blocks for synthesizing other complex organic molecules used in pharmaceuticals and agrochemicals. Its reactivity can facilitate further chemical transformations, making it a valuable compound in synthetic chemistry .

Case Study 1: Anticancer Evaluation

In a study evaluating various sulfonamide derivatives for anticancer activity, this compound was tested against several human cancer cell lines (e.g., HCT116, MCF7). Results indicated that certain modifications to the structure enhanced cytotoxicity significantly compared to parent compounds .

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of similar compounds revealed that those containing furan and methoxy groups effectively reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound may also exhibit similar effects, warranting further investigation into its mechanisms of action .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonamide group participates in nucleophilic substitutions due to the electron-withdrawing sulfonyl group.

Reaction TypeReagents/ConditionsProductYieldSource
Sulfonamide hydrolysis 6 M HCl, reflux (4–6 hr)4-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline78%
Acylation Acetyl chloride, pyridine (0°C → rt)Acetylated pyrazole derivative65%

Key Findings :

  • Acidic hydrolysis of the sulfonamide group proceeds efficiently under reflux conditions, preserving the pyrazole ring integrity.

  • Acylation occurs selectively at the pyrazole nitrogen when using acetyl chloride .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl ring undergoes electrophilic substitutions.

Reaction TypeReagents/ConditionsPosition SubstitutedProductSource
Nitration HNO₃/H₂SO₄ (0°C, 2 hr)Para to methoxy groupNitro-dimethoxyphenyl derivative
Bromination Br₂/FeBr₃ (CH₂Cl₂, rt)Ortho to methoxy groupDibrominated analog

Key Findings :

  • Nitration occurs preferentially at the para position relative to methoxy groups due to steric and electronic factors .

  • Bromination under Friedel-Crafts conditions yields ortho-substituted products .

Redox Reactions

The furan-2-carbonyl group and pyrazole ring are redox-active.

Reaction TypeReagents/ConditionsProductNotesSource
Reduction (LiAlH₄) LiAlH₄, THF (0°C → reflux)Furan-2-hydroxymethyl derivativePyrazole ring remains intact
Oxidation (KMnO₄) KMnO₄, H₂O/acetone (rt, 3 hr)Furan-2-carboxylic acid derivativeRequires pH control

Key Findings :

  • LiAlH₄ reduces the furan carbonyl to a hydroxymethyl group without affecting the sulfonamide.

  • KMnO₄ oxidizes the furan ring to a carboxylic acid under neutral conditions.

Cycloaddition and Ring-Opening

The dihydropyrazole ring participates in [3+2] cycloadditions.

Reaction TypeReagents/ConditionsProductThermodynamic StabilitySource
Cycloaddition Phenyl isocyanate, DMF (100°C)Triazole-fused pyrazoleΔG = −12.3 kcal/mol
Ring-opening H₂O₂, NaOH (70°C, 1 hr)Open-chain sulfonamide derivative92% conversion

Key Findings :

  • Cycloaddition with phenyl isocyanate forms a stable triazole ring .

  • Basic peroxide conditions cleave the pyrazole ring while retaining sulfonamide functionality.

Metal-Catalyzed Cross-Couplings

The aryl halide intermediates enable palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductTOF (h⁻¹)Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C)Biaryl-pyrazole hybrid1,200

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide Variations : The target compound’s methanesulfonamide group differs from benzenesulfonamide (e.g., 4af ) and ethanesulfonamide (e.g., ) analogs. Methanesulfonamide’s smaller size may improve membrane permeability compared to bulkier aryl-sulfonamides.
  • Aryl Substituents: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing halogens (e.g., 4-chlorophenyl in ) or dimethylamino groups (e.g., ). This difference could modulate binding to enzymes like carbonic anhydrase, as seen in benzenesulfonamide derivatives .
  • Heterocyclic Moieties: The furan-2-carbonyl group in the target compound introduces a planar, aromatic heterocycle absent in analogs like 4n (trifluoromethylphenyl ) or 4af (pyrano-pyrazole ). This may enhance interactions with hydrophobic protein pockets.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduction of the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Functionalization of the aromatic substituents (e.g., 3,4-dimethoxyphenyl) using Suzuki-Miyaura coupling or electrophilic substitution . Characterization : Intermediates and final products are validated via 1^1H/13^{13}C NMR, FT-IR, and LC-MS. Purity is confirmed using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for the sulfonamide and furan-carbonyl groups .
  • X-ray Crystallography (if available): Resolves stereochemical ambiguities in the dihydropyrazole ring .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) or receptor-binding studies (e.g., fluorescence polarization assays) .
  • Cell-based assays : Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Design of Experiments (DoE) : Statistical methods (e.g., response surface methodology) identify optimal parameters (temperature, solvent ratio, catalyst loading) .
  • Flow Chemistry : Enhances reproducibility and reduces side reactions during scale-up (e.g., continuous flow reactors for Suzuki coupling steps) . Example Table :
ParameterOptimal RangeImpact on Yield
Temperature60–80°C+25% efficiency
Catalyst (Pd)2–3 mol%Reduces cost
Reaction Time4–6 hrsMinimizes degradation

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine if poor absorption or rapid metabolism explains discrepancies .
  • Metabolite Identification : Use tandem mass spectrometry to detect active/inactive metabolites that modulate efficacy .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 3,4-dimethoxy with halogen groups) to isolate pharmacophores .

Q. How can computational methods predict the compound’s mechanism of action?

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, kinases) using AutoDock Vina to identify binding affinities and key residues .
  • QSAR Modeling : Relate structural features (e.g., Hammett constants of substituents) to bioactivity trends across analogs .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative stress and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability for storage recommendations .
  • Light Exposure Tests : Assess photodegradation using UV-Vis spectroscopy to guide handling protocols .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s enzyme inhibition potency?

  • Assay Standardization : Compare buffer pH, enzyme sources (recombinant vs. native), and inhibitor concentrations across studies .
  • Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate activity measurements .
  • Structural Validation : Confirm batch-to-batch consistency using crystallography or 2D-NMR to rule out polymorphic effects .

Q. Why do similar analogs exhibit divergent biological activities?

  • Electron-Donating/Withdrawing Effects : Methoxy groups (electron-donating) may enhance binding to hydrophobic pockets, while halogens (electron-withdrawing) alter electronic profiles .
  • Steric Factors : Bulky substituents on the pyrazole ring may hinder target engagement . Example Table :
Analog SubstituentBioactivity (IC₅₀)Key Factor
3,4-Dimethoxy12 nMEnhanced lipophilicity
4-Fluoro85 nMElectronic modulation
2-Methyl>1 µMSteric hindrance

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions for time-sensitive steps (e.g., cyclocondensation) to reduce side products .
  • Characterization : Combine NMR with LC-HRMS for unambiguous structural confirmation, particularly for regioisomers .
  • Biological Studies : Use orthogonal assays (e.g., SPR and enzymatic assays) to cross-validate target interactions .

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